

Spectroscopic Characterization of 5-Bromo-4-methylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-4-methylpyridin-3-amine**

Cat. No.: **B1276636**

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectral characterization of the compound **5-Bromo-4-methylpyridin-3-amine**. A thorough search of public scientific databases and literature did not yield experimentally-derived spectral data (NMR, MS, IR) for this specific molecule. Consequently, this document provides a detailed overview of the predicted spectral characteristics for **5-Bromo-4-methylpyridin-3-amine**, based on established principles of spectroscopy and comparative data from isomeric and structurally related compounds. Furthermore, it outlines comprehensive experimental protocols for acquiring this data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for **5-Bromo-4-methylpyridin-3-amine**. These predictions are based on the analysis of substituent effects on the pyridine ring.

Table 1: Predicted ^1H NMR Spectral Data

Solvent: CDCl_3 (Chloroform-d) Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 8.0 - 8.2	Singlet	1H	H-2 (proton on the carbon between the two nitrogen atoms)
~ 7.1 - 7.3	Singlet	1H	H-6 (proton on the carbon adjacent to the nitrogen)
~ 4.0 - 5.0	Broad Singlet	2H	-NH ₂ (amino group)
~ 2.2 - 2.4	Singlet	3H	-CH ₃ (methyl group)

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~ 150 - 155	C-4 (carbon with methyl group)
~ 140 - 145	C-2 (carbon between the two nitrogen atoms)
~ 135 - 140	C-6 (carbon adjacent to the nitrogen)
~ 125 - 130	C-3 (carbon with amino group)
~ 110 - 115	C-5 (carbon with bromo group)
~ 18 - 22	-CH ₃ (methyl group)

Table 3: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z Ratio	Interpretation
186/188	$[M]^+$ Molecular ion peak (presence of Bromine isotope pattern)
171/173	$[M - CH_3]^+$
107	$[M - Br]^+$
80	$[M - Br - HCN]^+$

Table 4: Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Doublet	N-H stretching (asymmetric and symmetric) of the amino group
3100 - 3000	Weak	Aromatic C-H stretching
2950 - 2850	Weak	Aliphatic C-H stretching of the methyl group
1620 - 1580	Strong	N-H bending (scissoring) of the amino group and C=C/C=N ring stretching
1470 - 1430	Medium	C=C/C=N ring stretching
1380 - 1360	Medium	C-H bending of the methyl group
1300 - 1200	Strong	C-N stretching of the amino group
1100 - 1000	Medium	C-Br stretching
850 - 800	Strong	C-H out-of-plane bending

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for **5-Bromo-4-methylpyridin-3-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **5-Bromo-4-methylpyridin-3-amine**.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans.
 - Spectral Width: 0-16 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz (corresponding to a 400 MHz ^1H instrument).
 - Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
- Spectral Width: 0-220 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Perform baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.

Mass Spectrometry (MS)

- Sample Introduction:
 - For Electron Ionization (EI), a direct insertion probe or a Gas Chromatography (GC) inlet can be used.
 - Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) if using a GC inlet.
- Instrument Parameters (EI-MS):
 - Ionization Energy: 70 eV.
 - Source Temperature: 200-250 °C.
 - Mass Range: Scan from m/z 40 to 500.
 - Analyzer: Quadrupole or Time-of-Flight (TOF).
- Data Analysis:

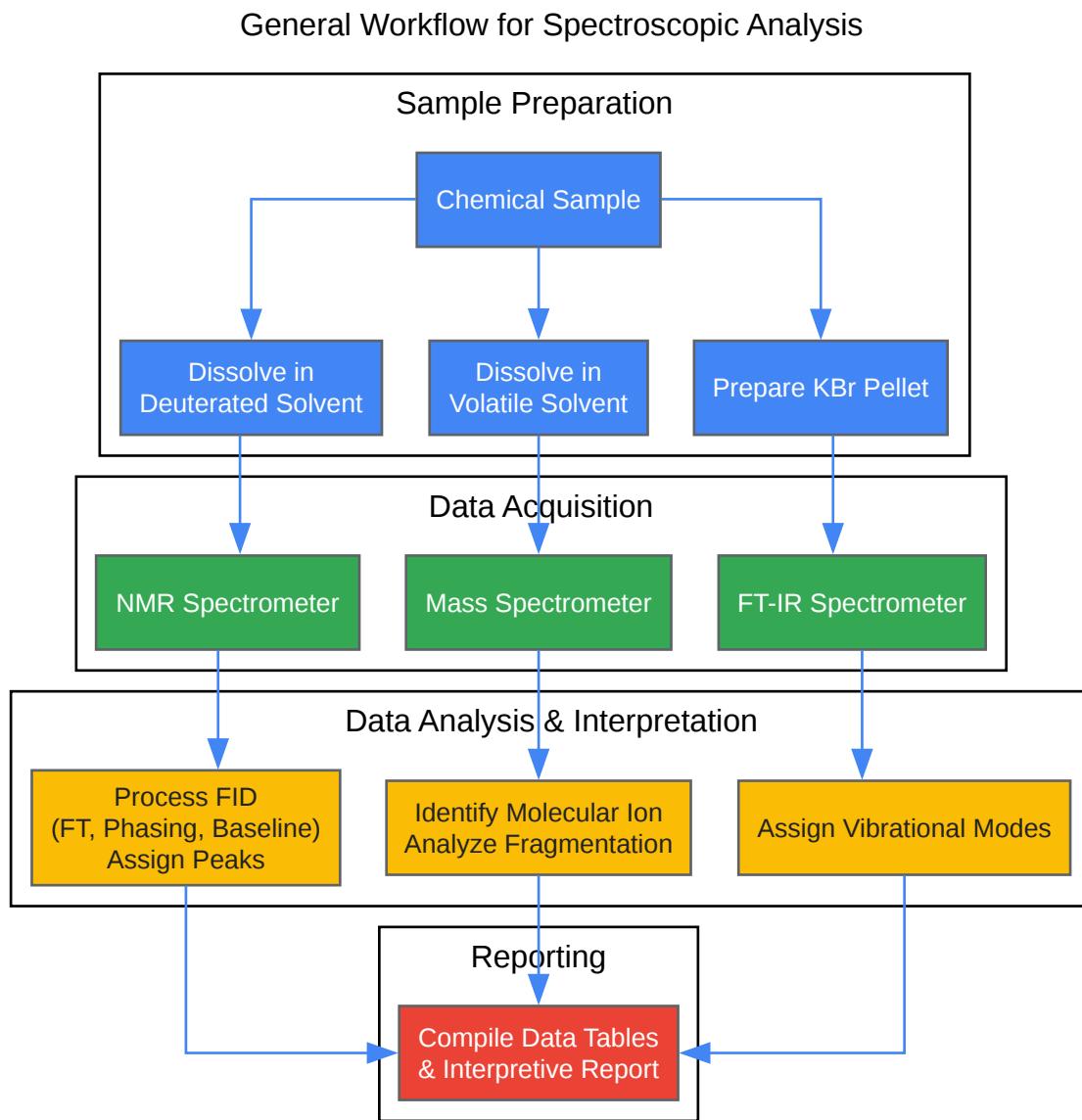
- Identify the molecular ion peak ($[M]^+$). Note the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).
- Analyze the fragmentation pattern to identify key fragment ions.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **5-Bromo-4-methylpyridin-3-amine** with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle.
- Transfer the finely ground powder to a pellet-forming die.
- Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

- Data Acquisition:


- Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Background Correction: Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

- Data Analysis:

- Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Bromo-4-methylpyridin-3-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1276636#spectral-data-for-5-bromo-4-methylpyridin-3-amine-nmr-ms-ir\]](https://www.benchchem.com/product/b1276636#spectral-data-for-5-bromo-4-methylpyridin-3-amine-nmr-ms-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com